7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-cyclopropyl-1H-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used in substitution reactions. For example, reacting with an amine can yield an amino-substituted triazolopyrimidine .
Scientific Research Applications
7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a tool compound to study the interactions of triazolopyrimidines with various biological targets.
Mechanism of Action
The mechanism of action of 7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2 . The compound inhibits the kinase activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key residues .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other triazolopyrimidines . This uniqueness contributes to its specific interactions with molecular targets and its potential as a selective kinase inhibitor .
Properties
IUPAC Name |
7-chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-6(5-1-2-5)12-8-10-4-11-13(7)8/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIYTSVMOHLANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208336-29-1 |
Source
|
Record name | 7-chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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